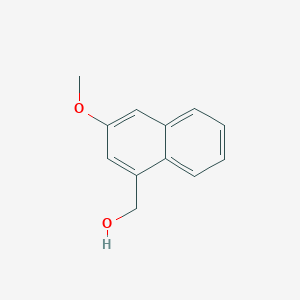
(3-Methoxy-1-naphthyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-1-naphthyl)methanol is an organic compound belonging to the naphthalene family It features a methoxy group (-OCH3) attached to the third position of the naphthalene ring and a methanol group (-CH2OH) attached to the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-naphthyl)methanol typically involves the reaction of 3-methoxynaphthalene with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 3-methoxynaphthalene in a suitable solvent such as tetrahydrofuran (THF).
- Adding formaldehyde and a catalyst, such as sodium borohydride (NaBH4), to the solution.
- Stirring the reaction mixture at room temperature for a specified period.
- Isolating the product through extraction and purification techniques such as recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing more efficient catalysts and solvents.
- Implementing advanced purification methods to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxy-1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields hydrocarbons.
- Substitution yields various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-1-naphthyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3-Methoxy-1-naphthyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Oxidation Reactions: The methanol group is oxidized to form reactive intermediates that can further react with other molecules.
Substitution Reactions: The methoxy group can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-1-naphthyl)methanol can be compared with other naphthalene derivatives such as:
2-Methoxynaphthalene: Similar structure but with the methoxy group at the second position, leading to different reactivity and applications.
1-Naphthalenemethanol: Lacks the methoxy group, resulting in different chemical properties and uses.
3-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to distinct reactivity and applications.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(3-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
GPEAAFBCXCIFQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)

![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)

![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)


![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)




